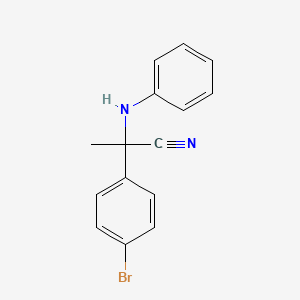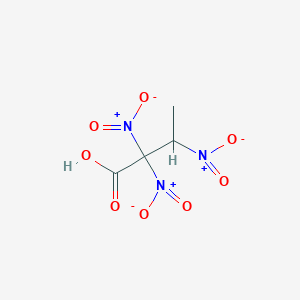
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline is a benzylisoquinoline alkaloid. This compound is structurally characterized by the presence of multiple methoxy groups and a tetrahydroisoquinoline core. It is a derivative of norlaudanosoline, where the phenolic hydrogens have been replaced by methyl groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline typically involves the use of protective groups to enhance solubility and stability. For instance, the 3,4-dimethoxybenzyl group can be used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . The protective group is cleaved off during monolayer formation, especially at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the use of protective groups and controlled reaction conditions, such as elevated temperatures and specific catalysts, are common practices in the synthesis of similar benzylisoquinoline alkaloids.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: DDQ is a versatile oxidant used for hydride transfer reactions.
Substitution: N-bromosuccinimide (NBS) is used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the formation of self-assembled monolayers (SAMs) for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline involves interactions with specific molecular targets and pathways. For instance, it can act as a Bronsted base, accepting a hydron from a donor . The compound’s interactions with biological molecules and its potential therapeutic effects are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1-(3,4-Dimethoxyphenyl)methyl-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline
- Tetrahydropapaverine
Uniqueness
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural modifications, such as the presence of multiple methoxy groups and a propyl substituent. These modifications contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .
Eigenschaften
CAS-Nummer |
65700-38-1 |
|---|---|
Molekularformel |
C23H31NO4 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-propyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H31NO4/c1-6-10-24-11-9-17-14-22(27-4)23(28-5)15-18(17)19(24)12-16-7-8-20(25-2)21(13-16)26-3/h7-8,13-15,19H,6,9-12H2,1-5H3 |
InChI-Schlüssel |
HXVWWPSVYMTSQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


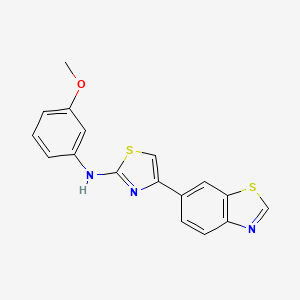

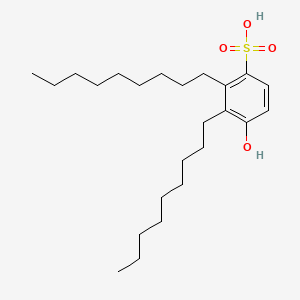
![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
![Methyl [(dimethylamino)(phenyl)boranyl]acetate](/img/structure/B14481688.png)
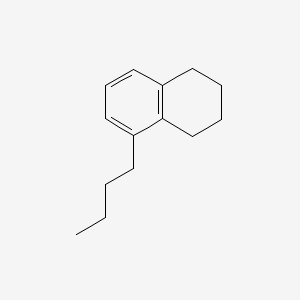
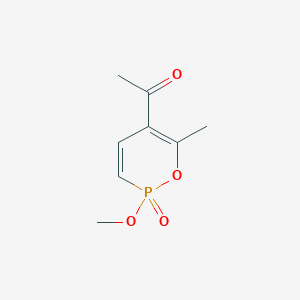
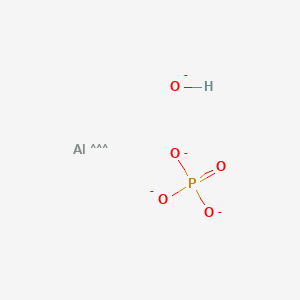
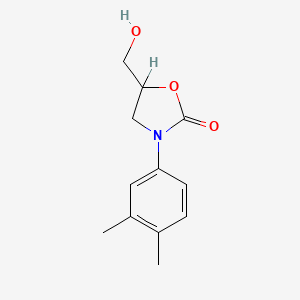
![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)
